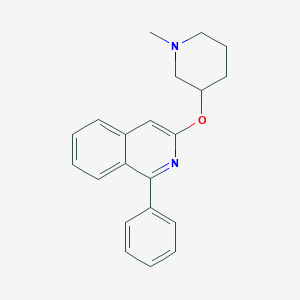
3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, using reagents like thionyl chloride (SOCl2) or sulfuric acid (H2SO4) under reflux conditions.
Attachment of the Isoquinoline Moiety: The isoquinoline moiety can be introduced through a condensation reaction between a suitable isoquinoline derivative and the piperidine ring.
Phenyl Group Introduction: The phenyl group can be attached via a Friedel-Crafts alkylation reaction, using reagents like aluminum chloride (AlCl3) and benzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield .
化学反応の分析
Types of Reactions
3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: NaH, LDA, AlCl3
Major Products
The major products formed from these reactions include various substituted piperidines, isoquinolines, and phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Biological Research: It is used as a probe to study biological pathways and molecular interactions in cells.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit similar biological activities.
Isoquinoline Derivatives: Compounds such as berberine and tetrandrine contain the isoquinoline moiety and are known for their pharmacological properties.
Uniqueness
3-((1-Methylpiperidin-3-yl)oxy)-1-phenylisoquinoline is unique due to its specific combination of the piperidine ring, isoquinoline moiety, and phenyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and pathways, making it a versatile compound for various scientific research applications .
特性
CAS番号 |
89721-31-3 |
|---|---|
分子式 |
C21H22N2O |
分子量 |
318.4 g/mol |
IUPAC名 |
3-(1-methylpiperidin-3-yl)oxy-1-phenylisoquinoline |
InChI |
InChI=1S/C21H22N2O/c1-23-13-7-11-18(15-23)24-20-14-17-10-5-6-12-19(17)21(22-20)16-8-3-2-4-9-16/h2-6,8-10,12,14,18H,7,11,13,15H2,1H3 |
InChIキー |
FDXMLERPAWBDBM-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1)OC2=CC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


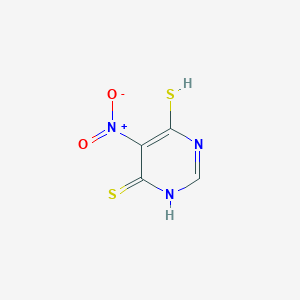
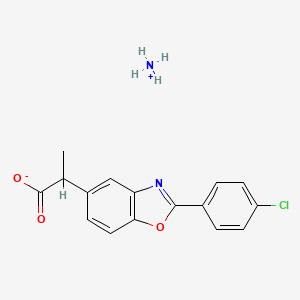
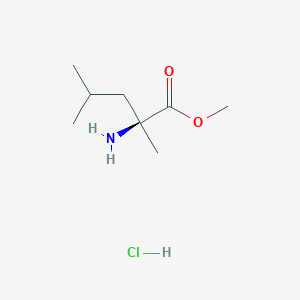
![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)
![3-phenyl-2H-imidazo[4,5-d]triazin-4-one](/img/structure/B15213535.png)


![[2,2'-Biquinolin]-4-amine, N-(phenylmethyl)-](/img/structure/B15213572.png)

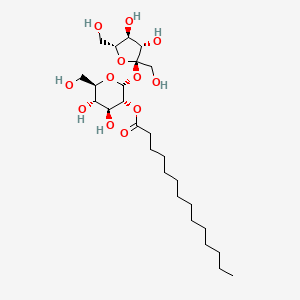

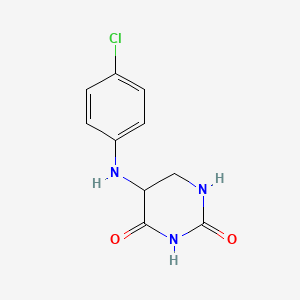

![3-([1,1'-Biphenyl]-4-yl)-5-(2-tert-butylphenyl)-1H-1,2,4-triazole](/img/structure/B15213610.png)
